molecular formula C3BrF5O B1521113 2-Bromo-2-(trifluoromethyl)difluorooxirane CAS No. 933668-42-9

2-Bromo-2-(trifluoromethyl)difluorooxirane

Cat. No.: B1521113
CAS No.: 933668-42-9
M. Wt: 226.93 g/mol
InChI Key: HWOIHZPYLYTJGZ-UHFFFAOYSA-N
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Description

2-Bromo-2-(trifluoromethyl)difluorooxirane is a chemical compound with the molecular formula C3BrF5O. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its unique combination of bromine and trifluoromethyl groups, which impart distinct chemical properties.

Scientific Research Applications

2-Bromo-2-(trifluoromethyl)difluorooxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

While specific safety and hazard information for 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane is not available, general safety measures for similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(trifluoromethyl)difluorooxirane typically involves the reaction of a suitable precursor with bromine and trifluoromethylating agents. One common method includes the reaction of a difluoromethyl-substituted alkene with bromine in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-(trifluoromethyl)difluorooxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield difluoromethyl-substituted alcohols.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products

    Oxidation: Formation of difluoromethyl-substituted ketones or aldehydes.

    Reduction: Production of difluoromethyl-substituted alcohols.

    Substitution: Generation of various substituted oxiranes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Bromo-2-(trifluoromethyl)difluorooxirane involves its interaction with molecular targets through its reactive oxirane ring. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2-(trifluoromethyl)difluorooxirane
  • 2-Iodo-2-(trifluoromethyl)difluorooxirane
  • 2-Bromo-2-(difluoromethyl)difluorooxirane

Uniqueness

2-Bromo-2-(trifluoromethyl)difluorooxirane is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct reactivity and stability. Compared to its analogs, this compound exhibits enhanced electrophilicity and a higher degree of fluorination, making it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-bromo-3,3-difluoro-2-(trifluoromethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5O/c4-1(2(5,6)7)3(8,9)10-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOIHZPYLYTJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)(F)F)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663101
Record name 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933668-42-9
Record name 2-Bromo-3,3-difluoro-2-(trifluoromethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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